Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 3-Hepten-2-one: Chemical Properties, Structure, and Applications
Abstract
3-Hepten-2-one (C₇H₁₂O) is an α,β-unsaturated aliphatic ketone that holds significant interest across various scientific disciplines, including flavor and fragrance chemistry, synthetic organic chemistry, and chemical ecology.[1] As an enone, its chemical behavior is dictated by the conjugated system comprising a carbon-carbon double bond and a carbonyl group, which provides multiple reactive sites.[2][3] This guide offers a comprehensive technical overview of 3-Hepten-2-one, detailing its chemical structure, stereoisomerism, physicochemical properties, reactivity, synthesis, and key applications. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this versatile compound.
Chemical Structure and Stereoisomerism
3-Hepten-2-one is a seven-carbon chain featuring a ketone functional group at the second carbon (C2) and a double bond between the third and fourth carbons (C3-C4).[1] This arrangement classifies it as an α,β-unsaturated ketone, a structural motif that is crucial to its reactivity.
Molecular Formula: C₇H₁₂O[4][5]
Molecular Weight: 112.17 g/mol [1][4][6]
The presence of the double bond at the C3-C4 position allows for geometric isomerism, resulting in two stereoisomers: (E)-3-hepten-2-one (trans) and (Z)-3-hepten-2-one (cis).[1] The (E) configuration is more commonly described and utilized in scientific literature.[1] The specific isomerism significantly influences the molecule's physical properties, such as boiling point and refractive index, as well as its sensory profile.[5]
Caption: Chemical structures of (E) and (Z) stereoisomers of 3-Hepten-2-one.
Physicochemical and Spectroscopic Properties
The properties of 3-Hepten-2-one are well-documented, making it a useful reference standard in analytical chemistry.[1] It is a colorless to light yellow oily liquid known for its potent, sharp, grassy-green odor.[5][6][7]
Physical Properties
The following table summarizes the key physical properties of 3-Hepten-2-one. Note that some properties differ between the cis and trans isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [4][5] |
| Molecular Weight | 112.17 g/mol | [1][6] |
| Appearance | Colorless to light yellow, clear oily liquid | [5][6][8] |
| Odor | Powerful, green-grassy, pungent | [6][7] |
| Boiling Point | 162 °C (at 760 mmHg); 63 °C (at 13 mmHg) | [5][6] |
| Density | 0.841 - 0.847 g/cm³ @ 25°C | [6][9] |
| Refractive Index | 1.439 - 1.448 @ 20°C | [6][9] |
| Flash Point | 49 °C (120 °F) | [5][9] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [5][7][8] |
| CAS Number | 1119-44-4 (for the mixture or unspecified isomer) | [4] |
Spectroscopic Data Interpretation
While raw spectra are database-specific, the structural features of 3-Hepten-2-one lead to predictable spectroscopic signatures essential for its identification and characterization.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption peak for the C=O (ketone) stretch, typically around 1670-1690 cm⁻¹, and a C=C (alkene) stretching peak around 1620-1640 cm⁻¹. The conjugation lowers the frequency of the C=O stretch compared to a saturated ketone.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. Key signals include vinylic protons on C3 and C4 (δ ≈ 6.0-7.0 ppm), the methyl protons adjacent to the carbonyl (C1, singlet, δ ≈ 2.2 ppm), and the aliphatic protons of the propyl group. The coupling constants between the vinylic protons can be used to determine the E/Z stereochemistry.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 112.[4] Common fragmentation patterns for ketones would also be present, aiding in structural elucidation. The NIST Chemistry WebBook provides reference mass spectrum data for this compound.[4]
Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-Hepten-2-one is dominated by its α,β-unsaturated ketone moiety. This functional group presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) attacks by nucleophiles.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a typical reaction for ketones.[1]
-
Michael Addition (Conjugate Addition): The β-carbon is also electrophilic due to resonance with the carbonyl group. This allows for 1,4-addition of soft nucleophiles, a reaction of significant utility in organic synthesis.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-hepten-2-ol.
-
Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form carboxylic acids.[1]
The diagram below illustrates the general mechanism of a Michael addition reaction on an α,β-unsaturated ketone like 3-Hepten-2-one.
Caption: Generalized mechanism for Michael (1,4-conjugate) addition to 3-Hepten-2-one.
Synthesis and Experimental Protocols
3-Hepten-2-one can be synthesized through several methods. A common and illustrative laboratory-scale preparation involves the base-catalyzed aldol condensation of butyraldehyde (butanal) and acetone.[5] The trans isomer is typically the major product under these conditions.
Example Synthesis: Aldol Condensation
This protocol describes a general procedure for the synthesis of (E)-3-Hepten-2-one.
Objective: To synthesize (E)-3-Hepten-2-one via a Claisen-Schmidt (crossed aldol) condensation.
Materials:
-
Butyraldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
1N Potassium bisulfate (KHSO₄) or hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: Prepare a solution of sodium hydroxide (0.5 g) in water (10 mL) and cool it to 0 °C in an ice bath. In a separate flask, prepare a solution of butyraldehyde (10 mmol) and acetone (10 mmol) in ethanol (15 mL).[10]
-
Addition: Slowly add the aldehyde-ketone solution to the chilled aqueous NaOH solution with vigorous stirring.[10]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring overnight.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, carefully neutralize the mixture by adding 1N KHSO₄ or HCl solution until the pH is approximately 6.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate the solution using a rotary evaporator to yield the crude product.[10]
-
Purification: Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure (E)-3-Hepten-2-one.[10]
Caption: Experimental workflow for the synthesis of 3-Hepten-2-one via aldol condensation.
Applications and Industrial Relevance
3-Hepten-2-one is a valuable compound with several industrial and research applications.
-
Flavor and Fragrance: It is widely used as a flavoring agent in the food industry, imparting creamy, green, and fruity notes.[1][11] It is found in flavors for dairy products, pineapple, and passion fruit.[7][11] In perfumery, it adds a green note to fruity compositions.[9][11]
-
Organic Synthesis: As a versatile building block, the α,β-unsaturated ketone structure allows its use as a precursor for more complex molecules, including pharmaceutical intermediates.[1] It is a substrate for studying nucleophilic addition reactions, Michael additions, and cyclization processes.[1]
-
Analytical Standard: Due to its presence in various natural products and its well-defined properties, it is used as an external standard for calibrating analytical equipment like GC-MS in the analysis of volatile compounds.[1][7]
-
Chemical Ecology: Researchers investigate 3-Hepten-2-one as a potential semiochemical or pheromone component in insect communication.[1] It has been identified in the volatile compounds from the cephalic glands of certain bee species.[7]
Safety and Handling
3-Hepten-2-one is a flammable liquid and vapor.[6][12] It can cause irritation to the eyes, respiratory system, and skin.[5] Proper safety precautions are essential when handling this chemical.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[13] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[12][13] Keep away from heat, sparks, open flames, and other sources of ignition.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[5][13] If on skin, wash off immediately with soap and plenty of water.[13] If inhaled, move to fresh air.[13]
Conclusion
3-Hepten-2-one is a functionally rich molecule whose chemical properties are dictated by its α,β-unsaturated ketone structure. Its stereoisomers, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it a compound of significant interest. Its applications as a flavor and fragrance agent, a synthetic building block, and an analytical standard underscore its importance in both industrial and research settings. A thorough understanding of its structure, reactivity, and safe handling procedures is crucial for any scientist working with this compound.
References
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3-Hepten-2-one - NIST Chemistry WebBook. [Link]
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3-HEPTEN-2-ONE - ChemBK. [Link]
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3-Hepten-2-one | C7H12O | CID 5364578 - PubChem. [Link]
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3-hepten-2-one, 1119-44-4 - The Good Scents Company. [Link]
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Showing Compound 3-Hepten-2-one (FDB008064) - FooDB. [Link]
-
Showing metabocard for 3-Hepten-2-one (HMDB0031486) - Human Metabolome Database. [Link]
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